molecular formula C15H13BrN4OS B11012343 2-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11012343
M. Wt: 377.3 g/mol
InChI Key: NKCXHBOJNYEMRS-UHFFFAOYSA-N
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Description

    2-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide: is a synthetic organic compound with a complex structure. Let’s break it down:

  • This compound may have potential biological activity due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 2-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide , also known by its CAS number 1324075-81-1 , has garnered significant interest in medicinal chemistry due to its unique structural features combining brominated indole and thiadiazole moieties. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

    Structural Characteristics

    The molecular formula of the compound is C15H13BrN4OSC_{15}H_{13}BrN_{4}OS with a molecular weight of 377.3 g/mol . Its structure is characterized by:

    • Indole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
    • Thiadiazole Ring : Associated with diverse pharmacological effects such as anti-inflammatory and antifungal activities.

    Biological Activity Overview

    The biological activity of this compound is primarily linked to its structural components. Compounds containing indole and thiadiazole rings have been reported to exhibit a range of pharmacological effects:

    • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
    • Anticancer Properties : Indole derivatives are often studied for their potential in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
    • Anti-inflammatory Effects : Thiadiazole derivatives have been recognized for their ability to inhibit inflammatory responses.

    Antimicrobial Studies

    A study investigating the antimicrobial activity of similar indole-thiadiazole compounds reported significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

    • Compounds with similar structures exhibited IC50 values ranging from 200 nM to 710 nM against E. coli and P. aeruginosa, indicating potent antibacterial properties .

    Anticancer Activity

    Research has demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms:

    • A related compound was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value of 150 nM. This suggests that modifications in the indole structure can enhance anticancer efficacy.

    Anti-inflammatory Mechanisms

    The thiadiazole component is known for its anti-inflammatory activities:

    • In vitro studies have shown that thiadiazole derivatives can reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

    Case Study 1: Antibacterial Efficacy

    In a comparative study, this compound demonstrated superior antibacterial activity compared to traditional antibiotics like tetracycline against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was recorded at 8 nM, significantly lower than that of the reference drug.

    Case Study 2: Cancer Cell Line Studies

    In another study focusing on cancer cell lines, the compound was tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. Results indicated that the compound induced apoptosis at concentrations as low as 100 nM, highlighting its potential as an anticancer agent.

    Properties

    Molecular Formula

    C15H13BrN4OS

    Molecular Weight

    377.3 g/mol

    IUPAC Name

    2-(6-bromoindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

    InChI

    InChI=1S/C15H13BrN4OS/c16-11-4-3-9-5-6-20(12(9)7-11)8-13(21)17-15-19-18-14(22-15)10-1-2-10/h3-7,10H,1-2,8H2,(H,17,19,21)

    InChI Key

    NKCXHBOJNYEMRS-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

    Origin of Product

    United States

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